4-Bromo-1,2-bis(bromomethyl)benzene

Description

Contextualization within Halogenated Aromatic Compounds and Their Research Significance

Halogenated aromatic compounds are a class of organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring, such as a benzene (B151609) ring. iloencyclopaedia.org These compounds are significant in various fields of research and industry due to their diverse chemical properties and applications. iloencyclopaedia.org Their uses range from intermediates in the synthesis of pharmaceuticals and agrochemicals to their application in materials science as flame retardants and components of polymers. iloencyclopaedia.orgnih.gov The presence of halogen atoms on the aromatic ring can significantly influence the molecule's reactivity, polarity, and biological activity. iloencyclopaedia.orgcymitquimica.com

Brominated benzenes, a subset of halogenated aromatic compounds, have been the subject of considerable research. nih.gov They are found in the environment and have been detected in human tissues, sometimes as a result of their use in commercial products or as degradation products of other chemicals like hexabromobenzene (B166198) (HBB). nih.gov The number and position of bromine atoms on the benzene ring can drastically alter the compound's properties, including its toxicity. nih.gov Research into brominated benzenes is crucial for understanding their environmental fate, metabolic pathways, and potential biological effects. nih.govnih.gov

Structural Characteristics and Nomenclature of 4-Bromo-1,2-bis(bromomethyl)benzene (CAS: 69189-19-1)

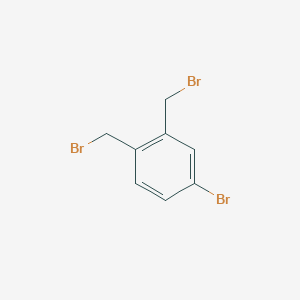

This compound is a specific halogenated aromatic compound with the chemical formula C₈H₇Br₃. aaronchem.com Its structure consists of a benzene ring substituted with one bromine atom and two bromomethyl (-CH₂Br) groups. cymitquimica.com The bromine atom is located at the fourth position of the ring, while the two bromomethyl groups are at the first and second positions. cymitquimica.com This arrangement of substituents gives the molecule a distinct reactivity profile. The presence of three bromine atoms, one on the aromatic ring and two in the benzylic positions, makes it a versatile reagent in organic synthesis. cymitquimica.com

The systematic IUPAC name for this compound is this compound. nih.gov It is also known by its CAS (Chemical Abstracts Service) registry number, 69189-19-1, which is a unique identifier for this specific chemical substance. cymitquimica.comaaronchem.com The molecular weight of this compound is 342.85 g/mol . nih.gov

Interactive Data Table: Compound Properties

| Property | Value |

| IUPAC Name | This compound nih.govsigmaaldrich.comachemblock.com |

| CAS Number | 69189-19-1 cymitquimica.comaaronchem.comsigmaaldrich.com |

| Molecular Formula | C₈H₇Br₃ aaronchem.comnih.gov |

| Molecular Weight | 342.85 g/mol nih.gov |

| Synonyms | Benzene, 4-bromo-1,2-bis(bromomethyl)- cymitquimica.com |

Overview of Research Trajectories and Key Academic Contributions Pertaining to this compound

Research involving this compound has primarily focused on its utility as a building block in organic synthesis. The two reactive bromomethyl groups make it a valuable precursor for constructing more complex molecular architectures, particularly those containing a substituted benzene ring.

One significant area of research has been its use in the synthesis of substituted isoindolines and isoquinolines, which are important heterocyclic scaffolds in medicinal chemistry. For instance, studies have demonstrated the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolones from related precursors, highlighting the utility of brominated aromatic compounds in generating functionalized heterocycles. researchgate.net While not directly using this compound, this research showcases the synthetic strategies employed for related brominated structures. Furthermore, research has shown the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from related starting materials, indicating the potential synthetic pathways where this compound could be a key intermediate. nih.gov

The reactivity of the bromomethyl groups is a central theme in the academic contributions related to this compound. These groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions. This property is exploited in the synthesis of various carbo- and heterocyclic compounds. The related compound, 1,2-bis(bromomethyl)benzene (B41939), is a well-studied reagent used to synthesize macrocycles, polymers, and other complex structures, providing a model for the potential applications of its 4-bromo-substituted analog. chemicalbook.com

A notable synthesis of this compound itself involves the reaction of a precursor with phosphorus tribromide in diethyl ether, resulting in a high yield of the desired product as colorless plates. chemicalbook.com This synthetic method provides a reliable route for accessing this important building block for further chemical exploration.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1,2-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGXPFKKAJUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500402 | |

| Record name | 4-Bromo-1,2-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69189-19-1 | |

| Record name | 4-Bromo-1,2-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-bis(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1,2 Bis Bromomethyl Benzene

Precursor Compounds and Starting Materials in Synthetic Pathways

The journey to synthesizing 4-Bromo-1,2-bis(bromomethyl)benzene begins with the selection of an appropriate starting material. The most common precursors are derivatives of xylene, which already possess the core aromatic structure and the two methyl groups.

4-Bromo-o-xylene (B1216868), also known as 4-bromo-1,2-dimethylbenzene, is a primary and direct precursor for the synthesis of this compound. chemimpex.comnih.govsigmaaldrich.comtcichemicals.comnist.gov This compound already contains the bromine atom on the aromatic ring at the desired position. Therefore, the subsequent synthetic step involves the bromination of the two methyl groups.

The preparation of 4-bromo-o-xylene itself can be achieved through the direct bromination of o-xylene (B151617). orgsyn.org This reaction is typically carried out in the presence of a catalyst, such as iron filings and a crystal of iodine, at low temperatures (0° to -5°C) to control the reaction and minimize the formation of byproducts. orgsyn.org A method for preparing 4-bromo-1,2-xylene with high selectivity involves using a molar excess of bromine with o-xylene, which preferentially leads to the formation of the desired 4-bromo isomer over the 3-bromo isomer. google.com Another approach involves the diazotization of 3,4-dimethylaniline (B50824) followed by a Sandmeyer-type reaction, though this is often more costly for large-scale production. google.comgoogle.com

| Reactants | Catalyst | Temperature | Yield | Reference |

| o-Xylene, Bromine | Iron filings, Iodine | 0° to -5°C | 94-97% | orgsyn.org |

| o-Xylene, Bromine (molar excess) | None specified | -9°C to -15°C | High regioselectivity for 4-bromo isomer | google.com |

| o-Xylene, Bromine | Dichloromethane, Ferric chloride, Quaternary ammonium (B1175870) salts | -60°C to -20°C | 95.8-96.8% | google.com |

4-Bromo-1,2-dimethylbenzene is the same chemical compound as 4-bromo-o-xylene and serves as the crucial starting point for the final bromination step to yield this compound. chemimpex.comnih.govsigmaaldrich.comtcichemicals.comnist.govresearchgate.net Its structural integrity, with the bromine atom pre-installed on the aromatic ring, simplifies the subsequent synthesis by focusing solely on the functionalization of the two methyl groups. chemimpex.com This compound is a versatile building block in organic synthesis, not only for the target molecule of this article but also for pharmaceuticals and polymers. chemimpex.com

Bromination Strategies for Aromatic and Side-Chain Functionalization

With the precursor in hand, the next critical phase is the introduction of bromine atoms onto the methyl side-chains. This is typically achieved through radical bromination, a reaction that selectively targets benzylic positions.

N-Bromosuccinimide (NBS) is the reagent of choice for the benzylic bromination of 4-bromo-o-xylene. wikipedia.orgvaia.comnumberanalytics.com NBS is favored over molecular bromine (Br₂) for this type of reaction because it provides a low, steady concentration of bromine radicals, which minimizes side reactions such as addition to the aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org The reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by a radical initiator or by light. wikipedia.orgvaia.com

The success of the bromination with NBS is highly dependent on the reaction conditions. researchgate.net Careful optimization of parameters such as the choice of solvent, the amount of NBS, and the initiator is crucial for achieving a high yield of the desired product, this compound. researchgate.netacs.org

The choice of solvent plays a significant role in the efficiency and outcome of the NBS bromination. Historically, carbon tetrachloride (CCl₄) has been a common solvent for these reactions due to its inertness and ability to facilitate the radical chain process. wikipedia.orgrsc.org However, due to its toxicity and environmental concerns, alternative solvents are now preferred. researchgate.net

Methylene (B1212753) chloride (CH₂Cl₂) is another solvent that has been used for benzylic brominations with NBS. researchgate.netgla.ac.uk Research has shown that solvents like acetonitrile (B52724) and 1,2-dichlorobenzene (B45396) can also be effective, sometimes offering improved yields and shorter reaction times compared to traditional chlorinated solvents. researchgate.netacs.orgresearchgate.net The polarity of the solvent can influence the regioselectivity of bromination reactions. manac-inc.co.jp For instance, in a study on the benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester, 1,2-dichlorobenzene was found to be a superior solvent to carbon tetrachloride. researchgate.net

| Solvent | Key Characteristics | Reference |

| Carbon Tetrachloride (CCl₄) | Traditional solvent, effective but toxic. | wikipedia.orgrsc.org |

| Methylene Chloride (CH₂Cl₂) | Alternative chlorinated solvent. | researchgate.netgla.ac.uk |

| Acetonitrile | Less toxic alternative, can improve yield. | acs.orgresearchgate.net |

| 1,2-Dichlorobenzene | Can offer superior performance in specific reactions. | researchgate.net |

Reaction Conditions and Optimization

Use of Phosphorus Tribromide (PBr₃) in Ether

An alternative synthetic route to this compound involves the reaction of 4-bromo-1,2-xylene-α,α'-diol with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether. chemicalbook.com This method is particularly useful when the diol precursor is readily available. PBr₃ is a classic reagent for converting alcohols to alkyl bromides. wikipedia.orgmanac-inc.co.jp

The reaction is typically initiated by slowly adding a solution of PBr₃ in diethyl ether to a solution of the diol, also in diethyl ether, at a reduced temperature of 0 °C. chemicalbook.com This initial cooling helps to control the exothermic nature of the reaction. After the addition is complete, the reaction mixture is brought to reflux and heated for several hours to drive the reaction to completion. chemicalbook.com

Following the reaction, the workup typically involves pouring the reaction mixture onto ice and extracting the product with an organic solvent like diethyl ether. The combined organic layers are then washed, dried, and the solvent is evaporated. chemicalbook.com

To obtain the pure product, purification by column chromatography is often necessary. Silica gel (SiO₂) is commonly used as the stationary phase, and a non-polar solvent such as hexane (B92381) is employed as the eluent to isolate the this compound from any remaining starting material or byproducts. chemicalbook.com This purification step can yield the final product as colorless plates. chemicalbook.com

Multi-step Synthetic Sequences

The synthesis of this compound is often a key step within a larger, multi-step synthetic sequence. Its two reactive bromomethyl groups make it a valuable building block for constructing more complex molecular architectures. chemicalbook.com For instance, it can be used in the synthesis of macrocycles, cyclophanes, and other elaborate organic structures through reactions with various nucleophiles. chemicalbook.com

The synthesis of the starting material, 4-bromo-o-xylene, itself can be a multi-step process designed to achieve high regioselectivity. The direct bromination of o-xylene can lead to a mixture of 3-bromo-o-xylene (B48128) and 4-bromo-o-xylene, which are difficult to separate due to their very similar boiling points. google.comorgsyn.org To overcome this, specific reaction conditions, such as using a molar excess of bromine or conducting the reaction at very low temperatures, can be employed to favor the formation of the desired 4-bromo isomer. google.comgoogle.com Another approach involves the use of specific catalyst systems, such as a mixture of ferric chloride and a quaternary ammonium salt, to improve the selectivity of the bromination. google.com

Sequential Bromination of Substituted Xylene Derivatives

A primary route to this compound involves a two-stage bromination sequence starting from o-xylene. The first stage is the electrophilic aromatic bromination of o-xylene to introduce a bromine atom onto the benzene (B151609) ring, predominantly forming 4-bromo-1,2-dimethylbenzene. The second stage involves the free-radical bromination of the two methyl groups at the benzylic positions.

The initial synthesis of the key intermediate, 4-bromo-1,2-dimethylbenzene (also known as 4-bromo-o-xylene), can be achieved by reacting o-xylene with bromine in the presence of a catalyst like iron filings. orgsyn.org Controlling the temperature during this electrophilic substitution is crucial to maximize the yield of the desired 4-bromo isomer. orgsyn.org

The subsequent and critical step is the dibromination of the benzylic methyl groups of 4-bromo-1,2-dimethylbenzene. This transformation is typically accomplished through a free-radical chain reaction, often referred to as a Wohl-Ziegler reaction. researchgate.net This method commonly employs N-bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent, such as carbon tetrachloride (CCl4). rsc.org The reaction is initiated by either a radical initiator, like azobisisobutyronitrile (AIBN), or by photochemical means using light, which promotes the homolytic cleavage of the N-Br bond in NBS. rsc.orgyoutube.com

The reaction proceeds by the abstraction of a benzylic hydrogen atom from one of the methyl groups by a bromine radical, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with another molecule of NBS (or Br2) to form the bromomethyl group and a new bromine radical, which continues the chain reaction. ma.edu To achieve the desired bis(bromomethyl) product, a sufficient molar equivalent of NBS must be used, typically slightly more than two equivalents for each equivalent of the starting xylene derivative. google.com Photobromination of dimethylarenes with 2.2 molar equivalents of NBS has been shown to quantitatively yield the corresponding bis(bromomethyl)arenes. researchgate.net

Table 1: Representative Conditions for Benzylic Bromination of Xylene Derivatives

| Starting Material | Brominating Agent/Initiator | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Xylene | N-Bromosuccinimide (NBS) / Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 12 h | 1,4-Bis(bromomethyl)benzene | 90% | nih.gov |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS) / AIBN | Carbon Tetrachloride | Reflux, 8 h | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |

| Dimethyl Aromatic Hydrocarbons | N-Bromosuccinimide (NBS) / Light (≥250 nm) | Benzene | 10-40 °C | Bis(bromomethyl) Aromatic Hydrocarbons | High | google.com |

| 4-Bromo-1,2-dimethylbenzene | Phosphorus Tribromide (PBr3) | Diethyl Ether | Reflux, 7 h | This compound | 95% | chemicalbook.com |

This table presents data for analogous reactions to illustrate typical synthetic conditions.

Hydrolysis of Substituted-1,2-bis(dibromomethyl)benzene Intermediates

The synthetic pathway involving the hydrolysis of a 1,2-bis(dibromomethyl)benzene (B1266051) intermediate is not a viable method for producing this compound. The starting material for such a process would be 4-bromo-1,2-bis(dibromomethyl)benzene (B1336006), a tetrabrominated compound at the benzylic positions.

The precursor, α,α,α',α'-tetrabromo-o-xylene, which is 1,2-bis(dibromomethyl)benzene, is prepared by the exhaustive photochemical bromination of o-xylene with elemental bromine. wikipedia.org

C₆H₄(CH₃)₂ + 4 Br₂ → C₆H₄(CHBr₂)₂ + 4 HBr wikipedia.org

Hydrolysis of gem-dihalides (carbons bonded to two halogen atoms), such as those in a bis(dibromomethyl) structure, yields carbonyl groups. Therefore, the hydrolysis of 1,2-bis(dibromomethyl)benzene does not result in the formation of 1,2-bis(bromomethyl)benzene (B41939). Instead, it leads to the formation of o-phthalaldehyde. wikipedia.org This established reaction demonstrates that this route would yield a dialdehyde, not the desired dihalide product.

Table 2: Product of Hydrolysis of α,α,α',α'-Tetrabromo-o-xylene

| Reactant | Reaction | Product | Reference |

|---|---|---|---|

| α,α,α',α'-Tetrabromo-o-xylene (1,2-Bis(dibromomethyl)benzene) | Hydrolysis | o-Phthalaldehyde | wikipedia.org |

This table clarifies the outcome of the specified reaction.

Green Chemistry Approaches in this compound Synthesis (Future Research Direction)

Future research into the synthesis of this compound is increasingly focused on developing more environmentally benign and safer methodologies, moving away from traditional methods with significant environmental drawbacks. researchgate.net The classical Wohl-Ziegler bromination, for instance, often utilizes toxic and ozone-depleting chlorinated solvents like carbon tetrachloride. colab.wsed.gov

A significant area of development is the use of photochemistry in continuous flow reactors. rsc.orgrsc.org Photochemical activation, using energy from visible light or LEDs, can initiate the radical bromination cascade without the need for chemical radical initiators. colab.wsed.govrsc.org This approach is not only safer but can be more efficient, with some reactions showing complete conversion in residence times as short as 15 seconds in a microreactor. rsc.org Furthermore, these methods can be intensified to operate without any organic solvent, dramatically improving the mass efficiency and reducing the process mass intensity (PMI). rsc.orgrsc.org

The replacement of N-bromosuccinimide (NBS) is another key target for green synthesis. Research has explored the direct use of molecular bromine or the in situ generation of bromine from safer precursors. researchgate.net Methods include:

Oxidative Halogenation : Using a combination of an alkali metal bromide (e.g., NaBr) and an oxidant like hydrogen peroxide (H₂O₂). researchgate.net

Electrochemical Methods : Two-phase electrolysis can generate the necessary brominating species from aqueous sodium bromide, offering high yields and selectivity while minimizing waste. cecri.res.in

Alternative Brominating Agents : The use of compounds like carbon tetrabromide (CBr₄) activated by LED irradiation presents a simple procedure that avoids catalysts, heating, or inert conditions. nih.gov

Reactivity and Reaction Mechanisms of 4 Bromo 1,2 Bis Bromomethyl Benzene

Nucleophilic Substitution Reactions

The presence of benzylic bromide moieties makes the compound highly susceptible to nucleophilic substitution reactions. cymitquimica.com

The two bromomethyl groups are the most reactive sites on the 4-bromo-1,2-bis(bromomethyl)benzene molecule. These groups are benzylic halides, meaning the bromine atom is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. This configuration significantly enhances the reactivity of the C-Br bond towards nucleophilic attack.

The stability of the resulting benzylic carbocation intermediate, should the reaction proceed via an SN1 mechanism, or the transition state in an SN2 mechanism, is increased due to resonance delocalization of the positive charge into the aromatic ring. This makes the displacement of the bromide ion by a nucleophile a favorable process.

A variety of nucleophiles can be employed to displace the benzylic bromides, leading to the formation of a wide range of derivatives. For instance, reaction with sodium azide (B81097) can be used to introduce azide functionalities. nih.gov

The bifunctional nature of the two bromomethyl groups allows for their use in the construction of larger cyclic structures. By reacting this compound with a dinucleophile, both bromomethyl groups can undergo substitution, leading to the formation of a new ring system. This strategy is widely employed in the synthesis of macrocycles and heterocycles.

For example, reaction with various active methylene (B1212753) compounds can lead to the formation of spirocyclic compounds. researchgate.net Similarly, reactions with dinucleophiles containing heteroatoms such as nitrogen, oxygen, or sulfur can be used to construct heterocyclic frameworks.

Cross-Coupling Reactions

The bromine atom attached directly to the aromatic ring of this compound is an aryl bromide. This functionality is less reactive than the benzylic bromides of the bromomethyl groups in nucleophilic substitution reactions. However, it is highly amenable to participation in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. The aryl bromide of this compound can readily participate in these transformations. Common examples include the Suzuki, Heck, and Sonogashira reactions. beilstein-journals.orgnih.gov

In a typical Suzuki coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This results in the formation of a new carbon-carbon bond between the aromatic ring and the organic group from the boronic acid. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the desired product and regenerating the palladium(0) catalyst. youtube.com

While palladium is the most common catalyst for cross-coupling reactions involving aryl halides, other transition metals such as copper, nickel, and rhodium can also be employed. researchgate.netnih.gov These metals can offer different reactivity profiles and may be advantageous for specific transformations. For instance, copper-catalyzed reactions are often used for the formation of carbon-heteroatom bonds.

The choice of catalyst, ligands, and reaction conditions can be tailored to achieve the desired outcome and to selectively activate different reactive sites on the this compound molecule. This allows for a high degree of control over the synthetic process, enabling the construction of complex molecular architectures.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.com The rate and regioselectivity of these reactions on a substituted benzene ring are governed by the electronic properties of the substituents already present. libretexts.orgunizin.org In the case of this compound, the benzene ring is substituted with three groups: a bromo group at C4, and two bromomethyl groups at C1 and C2.

The directing effects of these substituents determine the position of attack by an incoming electrophile.

Bromo Group (-Br): Halogens like bromine are deactivating yet ortho, para-directing. libretexts.orgunizin.org They are deactivating because their inductive effect (electron-withdrawing) is stronger than their resonance effect (electron-donating). However, the resonance effect, which involves the donation of a lone pair of electrons to the ring, preferentially stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack. youtube.com

Bromomethyl Group (-CH₂Br): The bromomethyl group is an alkyl group substituted with an electron-withdrawing halogen. This makes it an electron-withdrawing group primarily through induction, thus deactivating the ring. Deactivating groups that lack non-bonding electrons for resonance donation typically act as meta-directors. libretexts.org

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions can be summarized as follows:

| Substituent | Position | Directing Influence | Effect on Ring Reactivity |

| -CH₂Br | C1 | meta-directing (to C3, C5) | Deactivating |

| -CH₂Br | C2 | meta-directing (to C4, C6) | Deactivating |

| -Br | C4 | ortho, para-directing (to C3, C5) | Deactivating |

The combined influence of these groups makes the benzene ring significantly less reactive towards electrophiles than benzene itself. youtube.com Predicting the major product of an EAS reaction requires weighing the directing effects towards each available position:

Position C3: Directed ortho by the C4-bromo group and meta by the C1-bromomethyl group.

Position C5: Directed ortho by the C4-bromo group and meta by the C1-bromomethyl group.

Position C6: Directed meta by the C2-bromomethyl group.

The ortho, para-directing influence of the bromine atom and the meta-directing influence of the C1-bromomethyl group are synergistic, both favoring substitution at positions C3 and C5. The C2-bromomethyl group directs meta to position C6. Given that the ortho, para-directing effect of halogens, although deactivating, generally overrides the meta-directing effect of weakly deactivating alkyl-type groups, substitution is most likely to occur at positions C3 and C5. Steric hindrance might lead to a preference for one of these positions over the other, depending on the size of the incoming electrophile.

Radical Reactions and Their Pathways

The bromomethyl groups are susceptible to radical reactions, particularly at the benzylic positions. The C-H bonds of the -CH₂Br groups are weaker than aromatic C-H bonds and are readily cleaved to form stabilized benzylic radicals. A common method for generating such radicals is through the use of a radical initiator, like benzoyl peroxide, or through photochemical irradiation. echemi.comgoogle.com

For instance, the synthesis of bis(bromomethyl)benzenes often involves the radical bromination of the corresponding xylenes (B1142099) using N-bromosuccinimide (NBS) under light irradiation. google.com This reaction proceeds via a radical chain mechanism:

Initiation: Light or a chemical initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a benzylic hydrogen from a bromomethyl group, forming a stabilized benzylic radical and HBr. This radical is stabilized by resonance with the benzene ring.

Propagation: The benzylic radical reacts with a molecule of Br₂ (or NBS) to form the dibromomethyl product and a new bromine radical, which continues the chain.

In the context of this compound, further radical reactions could occur at the bromomethyl groups, potentially leading to the formation of 4-bromo-1,2-bis(dibromomethyl)benzene (B1336006) if subjected to harsh radical bromination conditions.

Comparative Reactivity with Related Bis(bromomethyl)benzene Isomers

The reactivity of this compound can be better understood by comparing it to its unbrominated isomers: 1,2-, 1,3-, and 1,4-bis(bromomethyl)benzene. The primary difference in their reactivity stems from the spatial arrangement of the two bromomethyl groups. This geometric difference has significant implications for the types of products they can form, particularly in reactions where they act as bifunctional electrophiles.

| Isomer | IUPAC Name | CAS No. | Melting Point (°C) | Key Reactive Feature |

| 1,2-Isomer | 1,2-Bis(bromomethyl)benzene (B41939) | 91-13-4 | 91-94 | Proximity of -CH₂Br groups facilitates intramolecular reactions and formation of o-quinodimethane. chemicalbook.comnist.gov |

| 1,3-Isomer | 1,3-Bis(bromomethyl)benzene | 626-15-3 | 77 | Suitable for forming meta-cyclophanes and polymers. |

| 1,4-Isomer | 1,4-Bis(bromomethyl)benzene | 623-24-5 | 144.5 | Ideal for forming rigid, linear polymers and para-cyclophanes. echemi.comnih.gov |

| Subject Cmpd. | This compound | 69189-19-1 | 42-44 | Combines the features of the 1,2-isomer with a modified electronic profile and an additional site for substitution/modification on the ring. chemicalbook.comnih.gov |

1,2-Bis(bromomethyl)benzene is a well-known precursor to o-quinodimethane, a highly reactive diene used in Diels-Alder reactions to construct complex polycyclic systems. chemicalbook.com The adjacent bromomethyl groups are perfectly positioned for elimination to form this transient species.

1,4-Bis(bromomethyl)benzene is often used in polymerization reactions. Its linear and rigid structure allows it to act as a cross-linking agent or as a monomer to form polymers with defined structures. lookchem.com

1,3-Bis(bromomethyl)benzene provides an intermediate geometry, leading to the formation of bent or meta-linked polymers and macrocycles (meta-cyclophanes).

This compound retains the ability of the 1,2-isomer to form a quinodimethane-type intermediate. The presence of the C4-bromo substituent modifies the electronic properties of this diene and the parent molecule. Furthermore, the bromo-substituent itself can be a site for further chemical modification (e.g., via cross-coupling reactions), adding another layer of synthetic utility not present in the other isomers.

Mechanism of Action as a Bifunctional Alkylating Agent

With two bromomethyl groups, this compound functions as a bifunctional alkylating agent. Each bromomethyl group is an electrophilic center, susceptible to nucleophilic attack, typically via an S_N2 mechanism. The bromide ion is a good leaving group, facilitating the substitution reaction.

The "bifunctional" nature means the molecule can react with nucleophiles at both -CH₂Br sites. lookchem.com This can occur in two main ways:

Intramolecular Alkylation: If a single nucleophile contains two nucleophilic sites, it can react with both bromomethyl groups to form a new ring. This is a common strategy for synthesizing macrocycles like crown ethers and cyclophanes. chemicalbook.com

Intermolecular Alkylation (Cross-linking): The compound can react with two separate nucleophiles, or with nucleophilic sites on different molecules. This is the basis for its use as a cross-linking agent to bridge polymer chains or as a monomer in condensation polymerization.

The mechanism for alkylation at a single bromomethyl group involves the attack of a nucleophile (Nu:⁻) on the electrophilic carbon atom, with the simultaneous departure of the bromide leaving group:

Nu:⁻ + R-CH₂Br → Nu-CH₂-R + Br⁻

As a bifunctional agent, this process can occur twice. For example, reaction with a di-nucleophile like a dithiol (HS-R'-SH) could lead to the formation of a macrocycle through two sequential S_N2 reactions. The proximity of the two bromomethyl groups in the 1,2-position favors the formation of relatively small to medium-sized rings.

Advanced Characterization and Spectroscopic Analysis of 4 Bromo 1,2 Bis Bromomethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-1,2-bis(bromomethyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the substitution pattern on the benzene (B151609) ring and the presence of the bromomethyl groups. The IUPAC name for this compound is this compound. nih.gov

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂Br) protons.

The two bromomethyl groups give rise to a singlet in the ¹H NMR spectrum, indicating their chemical equivalence. This signal typically appears in the range of δ 4.6-4.8 ppm. The aromatic region of the spectrum is more complex due to the asymmetrical substitution pattern on the benzene ring, resulting in three distinct proton signals. These signals often appear as multiplets due to spin-spin coupling between adjacent protons.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Isomers

| Compound | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| This compound | ~4.6-4.8 | Singlet | -CH₂Br |

| ~7.2-7.6 | Multiplet | Aromatic H | |

| o-bis(Bromomethyl)benzene | 4.68 | Singlet | PhCH ₂Br |

| 7.26-7.39 | Multiplet | Aromatic CH | |

| m-bis(Bromomethyl)benzene | 4.48 | Singlet | PhCH ₂Br |

| 7.33, 7.43 | Multiplet | Aromatic CH | |

| p-bis(Bromomethyl)benzene | 4.48 | Singlet | PhCH ₂Br |

| 7.37 | Singlet | Aromatic CH |

Note: Spectral data can vary slightly depending on the solvent and instrument used. Data for isomers is provided for comparative purposes. rsc.org

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, one would expect to see distinct signals for the two equivalent bromomethyl carbons and the six unique aromatic carbons.

The carbon atoms of the bromomethyl groups typically resonate at a chemical shift of around δ 30-33 ppm. The six aromatic carbons will appear in the region of δ 120-140 ppm. The carbon atom directly bonded to the bromine atom (C4) will have a distinct chemical shift compared to the other five aromatic carbons.

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Isomers

| Compound | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| This compound | ~30-33 | -C H₂Br |

| ~120-140 | Aromatic C | |

| o-bis(Bromomethyl)benzene | 30.1 | PhC H₂Br |

| 129.6, 131.2, 136.7 | Aromatic C | |

| m-bis(Bromomethyl)benzene | 33.0 | PhC H₂Br |

| 129.1, 129.3, 129.6, 138.4 | Aromatic C | |

| p-bis(Bromomethyl)benzene | 33.0 | PhC H₂Br |

| 129.6, 138.1 | Aromatic C |

Note: Spectral data can vary slightly depending on the solvent and instrument used. Data for isomers is provided for comparative purposes. rsc.org

Two-Dimensional NMR Techniques (e.g., DOSY)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₈H₇Br₃. nih.gov The calculated exact mass for this formula is 339.80979 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds very closely to this calculated value, thereby confirming the elemental composition of the molecule. acs.org The presence of three bromine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Molecular Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇Br₃ | nih.gov |

| Molecular Weight | 342.85 g/mol | nih.gov |

| Exact Mass | 339.80979 Da | nih.gov |

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can help to identify the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of bromine atoms or bromomethyl groups.

A typical fragmentation pattern might include:

Loss of a bromine atom: [M-Br]⁺

Loss of a bromomethyl group: [M-CH₂Br]⁺

Formation of the tropylium (B1234903) ion or related structures: A peak at m/z 91 is a common feature for compounds containing a benzyl (B1604629) group, though its formation here might be preceded by other fragmentation steps.

Sequential loss of bromine atoms: Peaks corresponding to [M-Br-Br]⁺ and [M-Br-Br-Br]⁺ might also be observed.

The analysis of these fragment ions helps to piece together the structure of the original molecule, confirming the presence of the benzene ring and the three bromine-containing substituents.

Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR, Near IR, Vapor Phase IR)

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups and probing the vibrational modes of a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the benzene ring, the methylene (-CH₂) groups, and the carbon-bromine (C-Br) bonds.

While a specific, published spectrum for this exact isomer can be difficult to locate, the expected absorption regions can be accurately predicted based on data from its isomers and related brominated aromatic compounds. rsc.orgresearchgate.netchemicalbook.com

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene groups (-CH₂Br) will show symmetric and asymmetric stretching vibrations, usually between 2960 and 2850 cm⁻¹.

Aromatic C=C Stretching: The benzene ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

CH₂ Bending (Scissoring): Vibrations from the bromomethyl groups are expected around 1470-1430 cm⁻¹.

C-Br Stretching: The stretching vibrations of the carbon-bromine bonds are a key feature. The C(sp²)-Br bond (aromatic) and C(sp³)-Br bond (bromomethyl) will absorb at different frequencies. Generally, C-Br stretching modes are found in the lower frequency "fingerprint" region, typically between 650 and 400 cm⁻¹. researchgate.net For instance, spectroscopic data for o-bis(bromomethyl)benzene shows strong absorptions around 1227 cm⁻¹ and 1198 cm⁻¹, which may be associated with these groups. rsc.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch (asymmetric & symmetric) | -CH₂Br | 2960 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| CH₂ Bend (Scissoring) | -CH₂Br | 1470 - 1430 |

| C-H In-plane Bend | Aromatic Ring | 1300 - 1000 |

| C-H Out-of-plane Bend | Aromatic Ring | 900 - 675 |

| C-Br Stretch | -CH₂Br & Ar-Br | 650 - 400 |

X-ray Crystallography

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for determining the molecular structure, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Through single-crystal X-ray diffraction, a detailed model of the this compound molecule can be built. Analysis of structurally related compounds, such as other bromomethyl-substituted benzenes, reveals key conformational features. znaturforsch.com The benzene ring itself is expected to be planar. The two bromomethyl groups, due to steric hindrance and electronic repulsion, will likely adopt a conformation where the bulky bromine atoms are directed away from each other and out of the plane of the benzene ring. In related structures, it is common for the two -CH₂Br groups to be displaced on opposite sides of the aromatic ring's mean plane. mdpi.com Bond lengths and angles are expected to fall within standard ranges for substituted benzene derivatives, with C-C aromatic bonds around 1.39 Å, C(ar)-C(CH₂) bonds near 1.51 Å, C-H bonds approximately 0.95-1.00 Å, and C-Br bonds in the range of 1.93-1.97 Å.

The crystal packing of this compound is governed by a combination of weak, non-covalent interactions. Studies on a wide array of bromo- and bromomethyl-substituted benzenes show that the packing motifs are highly variable but are dominated by specific interactions involving the bromine atoms. znaturforsch.comdntb.gov.ua

C-Br···Br Interactions: These halogen-halogen contacts are a crucial directing force in the crystal engineering of brominated compounds. dntb.gov.ua These interactions, where the distance between bromine atoms is less than the sum of their van der Waals radii (approx. 3.70 Å), can be classified as Type I (C-Br···Br angles are equal) or Type II (one angle is ~180°, the other ~90°). rsc.org These contacts often link molecules into layers or more complex three-dimensional networks. mdpi.com The interaction energy of these contacts is significant, typically in the range of -1 to -2 kcal/mol, and is primarily driven by dispersion forces with a notable electrostatic component. rsc.org

C-H···Br Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the benzene ring or the methylene groups and the bromine atoms of adjacent molecules are ubiquitous in these structures. mdpi.comdntb.gov.ua These interactions provide additional stability to the crystal lattice, often supporting the primary packing motifs established by Br···Br contacts.

π-π Stacking: Interactions between the electron clouds of adjacent benzene rings can also play a role, although they may be subordinate to the stronger halogen-based interactions. znaturforsch.com This typically involves offset stacking of the aromatic rings with interplanar distances of around 3.7 Å.

In some molecular crystals, molecules can adopt two or more orientations within the same lattice site, a phenomenon known as whole-molecule disorder. This can occur when different orientations have a similar shape and comparable intermolecular interactions, making the energetic penalty for incorporating the minor orientation small. This disorder is modeled in crystallographic refinement by assigning partial occupancies to the atoms of each component.

While a specific study on this compound is not available, the crystal structure of its isomer, 2-Bromo-1,3-bis(bromomethyl)benzene, provides a clear example of this phenomenon. In that case, the crystal contains two independent molecules, one of which is ordered while the other is disordered over an inversion center, leading to an unusual Z' value of 1.5. This demonstrates that even closely related isomers can exhibit complex structural behaviors like whole-molecule disorder, which can have significant implications for the material's physical properties.

Terahertz (THz) Spectroscopy for Low-Energy Vibrational Modes

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz or ~3-330 cm⁻¹), is a powerful technique for probing low-energy vibrational modes in crystalline materials. researchgate.netyale.edu These low-frequency modes are highly sensitive to the crystal lattice structure and long-range intermolecular interactions, providing a unique spectral "fingerprint" of the solid state. strath.ac.ukresearchgate.net

For this compound, a THz spectrum would reveal information inaccessible to standard mid-IR spectroscopy. The absorption peaks in this region would correspond to:

Intermolecular Vibrations: These are collective motions of entire molecules within the crystal lattice, often referred to as phonon modes. They are directly related to the strength and nature of the intermolecular forces, including the C-H···Br and Br···Br interactions that define the crystal packing.

Intramolecular Torsional Modes: The rotation of the -CH₂Br groups around the C(ar)-C(CH₂) bond is a low-energy process that would give rise to absorption bands in the THz region.

Advanced Applications in Organic Synthesis and Materials Science

A Building Block for Complex Organic Molecules

The strategic placement of the reactive bromomethyl groups in an ortho relationship on the benzene (B151609) ring makes 4-Bromo-1,2-bis(bromomethyl)benzene an ideal precursor for the synthesis of a wide array of carbo- and heterocyclic compounds. Its utility extends to the formation of macrocycles, bicyclic and spirocyclic systems, as a precursor for reactive intermediates in cycloaddition reactions, and in the synthesis of specialized ligands.

The two bromomethyl groups of this compound can react with a variety of dinucleophiles to form cyclic structures. This reactivity is the foundation for its use in the synthesis of several classes of complex ring systems.

The synthesis of cyclophanes, which are molecules containing one or more aromatic rings and one or more aliphatic chains forming a bridge, is a well-established application for xylylene dihalides. This compound can be employed in cyclization reactions with other aromatic or aliphatic difunctional molecules to create novel cyclophane structures. The bromo-substituent on the aromatic ring can be used for further functionalization of the resulting macrocycle.

While specific examples detailing the synthesis of crown ethers and cryptands directly from this compound are not extensively documented, the general synthetic strategies for benzocrown ethers and cryptands often involve the reaction of a catechol or a diaminophenol with a dihalide. Given the reactivity of this compound, it is a plausible starting material for the synthesis of bromo-substituted benzocrown ethers and cryptands through reaction with appropriate polyethylene (B3416737) glycol derivatives or diazacrown ethers, respectively.

| Macrocycle Type | General Reactants with this compound | Potential Product |

|---|---|---|

| Cyclophane | Bis(mercaptomethyl)benzene derivative | Bromo-substituted thiacyclophane |

| Crown Ether | Polyethylene glycol | Bromo-substituted benzocrown ether |

| Cryptand | Diazacrown ether | Bromo-substituted cryptand |

The construction of bicyclic and spirocyclic frameworks can be achieved using this compound. Intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of bicyclic systems. For example, reaction with a malonate ester followed by intramolecular cyclization could yield a bicyclic compound.

Spirocyclic compounds, which contain two rings connected by a single common atom, can also be synthesized. A related compound, 1,2,4,5-tetrakis(bromomethyl)benzene, has been used to create spirocycles by reacting it with active methylene (B1212753) compounds. researchgate.net This suggests that this compound would undergo similar reactions with bifunctional active methylene compounds to form spirocyclic structures. researchgate.net

1,2-Bis(bromomethyl)benzene (B41939) and its derivatives are well-known precursors for the in-situ generation of o-quinodimethanes, which are highly reactive dienes that readily participate in Diels-Alder reactions. nih.gov Treatment of this compound with a reducing agent, such as sodium iodide or zinc, generates the transient 4-bromo-o-quinodimethane. This intermediate can then be trapped with a variety of dienophiles to afford a range of annulated cyclic compounds. The Diels-Alder reaction with this intermediate provides a powerful method for the construction of complex polycyclic systems. nih.gov

| Dienophile | Expected Product | Reaction Type |

|---|---|---|

| Maleic anhydride | Bromo-substituted tetrahydronaphthalene derivative | [4+2] Cycloaddition |

| Dimethyl acetylenedicarboxylate | Bromo-substituted dihydronaphthalene derivative | [4+2] Cycloaddition |

| N-Phenylmaleimide | Bromo-substituted isoindole derivative | [4+2] Cycloaddition |

While the direct synthesis of ortho-benzyl bisphosphine compounds from this compound is not widely reported, the synthesis of related chiral diphosphine ligands is a significant area of research in asymmetric catalysis. nih.govnih.gov The general approach involves the reaction of a dihalide with a phosphine (B1218219) source. It is conceivable that this compound could react with a lithium phosphide (B1233454) or a similar phosphine nucleophile to yield a bromo-substituted ortho-xylyl bisphosphine. Such ligands are of interest in coordination chemistry and catalysis.

Synthesis of Carbo- and Heterocyclic Compounds

Functionalization in Polymer Chemistry

The reactivity of the bromomethyl groups makes this compound a candidate for the functionalization of polymers. mdpi.com This can be achieved through two main strategies: "grafting to" and "grafting from". In the "grafting to" approach, the compound can be attached to a pre-existing polymer backbone that has nucleophilic sites. In the "grafting from" approach, the compound can be used to initiate the polymerization of a monomer from a polymer backbone. The bromine atom on the benzene ring offers a further site for post-polymerization modification, for example, through cross-coupling reactions. mdpi.com This allows for the introduction of a wide range of functional groups, tailoring the properties of the polymer for specific applications. mdpi.com

Modification of Polymer Properties

The bifunctional nature of this compound makes it a significant agent for the modification of polymer properties. The two bromomethyl groups can serve as initiation sites for polymerization reactions, leading to polymers with specific architectures. For instance, it can be employed as a difunctional initiator in polymerization techniques. A related compound, α,α'-dibromo-p-xylene, is utilized as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method. cmu.edu This allows for the synthesis of polymers like poly(4-acetoxystyrene) with well-defined molecular weights and low polydispersity. cmu.edu By analogy, this compound can initiate the growth of two polymer chains simultaneously, leading to the formation of polymers with a central functionalized aromatic core. The bromine atom on the phenyl ring is retained in the resulting polymer, imparting modified properties such as increased refractive index, flame retardancy, and providing a reactive handle for further post-polymerization modifications.

Controlled Free Radical Polymerization

In the field of controlled/"living" free radical polymerization, this compound is a precursor of significant interest, particularly for methods like Atom Transfer Radical Polymerization (ATRP). ATRP allows for the precise construction of polymer chains with predetermined molecular weights and narrow molecular weight distributions. The effectiveness of ATRP relies on initiators that contain a transferable halogen atom, typically a bromine or chlorine.

Compounds with two such sites, like this compound, can act as bifunctional initiators. The polymerization process is initiated from both benzylic bromide sites, allowing for the symmetrical growth of polymer chains outward from the central phenyl ring. This method is used to synthesize well-defined homopolymers and can be extended to create block copolymers by sequential monomer addition. cmu.edu For example, using a similar initiator, block copolymers of poly(tert-butyl acrylate) and polystyrene have been successfully prepared. cmu.edu The presence of the stable bromo-substituent on the aromatic core of this compound offers an additional advantage, as it can be used for further chemical transformations after the polymer has been formed.

Role as a Protecting Group Reagent for Diols

The ortho-disposed bis(bromomethyl) functionality of this compound makes it an effective reagent for the protection of diols. Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group while chemical transformations are carried out elsewhere in the molecule. The parent compound, 1,2-bis(bromomethyl)benzene, is known to be an effective protecting group for diols. chemicalbook.com

The reaction of this compound with a 1,2- or 1,3-diol, typically in the presence of a base, results in the formation of a stable cyclic acetal (B89532). This seven- or eight-membered ring structure effectively shields the two hydroxyl groups of the diol from reacting with other reagents. The 4-bromo substituent on the aromatic ring remains intact during this process. This acetal can later be removed under specific conditions, such as acid hydrolysis, to regenerate the original diol. The formation of a similar cyclic dioxane structure using a related bromomethyl compound to protect a diol has also been reported. rsc.org

Development of Novel Ligands for Catalysis

This compound is a key starting material for the synthesis of advanced chelating ligands, particularly N-heterocyclic carbenes (NHCs), which have become indispensable in modern organometallic chemistry and catalysis. beilstein-journals.orgnih.gov The rigid ortho-xylyl scaffold provided by this reagent is ideal for constructing bidentate "pincer" type ligands that can strongly bind to a metal center, creating stable and highly active catalysts.

The general strategy involves the reaction of this compound with two equivalents of an N-substituted imidazole. This reaction forms a bis(imidazolium) salt, where the two imidazolium (B1220033) rings are linked by the 4-bromo-o-xylylene bridge. Subsequent deprotonation of this salt with a strong base generates the free bis-carbene, which can then be complexed to a variety of transition metals. The resulting metal-NHC complexes are often highly robust and can catalyze a wide range of chemical transformations with high efficiency. researchgate.net

Synthesis of Tridentate Carbene Ligands

Expanding on the synthesis of bidentate ligands, this compound serves as a crucial precursor for tridentate carbene ligands. These ligands offer enhanced stability to the metal center through a stronger chelate effect. The synthesis of such ligands often begins with the reaction of 1,2-bis(bromomethyl)benzene derivatives. chemicalbook.com

For instance, reacting this compound with an appropriate bifunctional amine and imidazole-containing precursors can lead to the formation of complex ligand frameworks. A common approach involves creating a ligand where two NHC donors are linked by the 4-bromo-o-xylylene backbone, with a third donor group attached to the ligand framework. These tridentate ligands form highly stable pincer complexes with metals like palladium, nickel, and platinum, which are active in various catalytic reactions, including cross-coupling and C-H activation. researchgate.net The bromine atom on the ligand backbone can be used to tune the electronic properties of the catalyst or for post-synthesis modification.

Applications in Metal-Based Drug Development

While direct applications of this compound in drug development are not extensively documented, its role as a precursor to N-heterocyclic carbene (NHC) ligands opens a pathway into this field. Metal complexes, particularly those of silver, gold, and ruthenium, bearing NHC ligands have emerged as a promising class of therapeutic agents with potential applications in treating cancer and bacterial infections. The parent compound, 1,2-bis(bromomethyl)benzene, is noted for its use in synthesizing tridentate carbene ligands for metal-based drugs. chemicalbook.com

The ligands derived from this compound could be used to create novel metal complexes with potential biological activity. The stability of the metal-NHC bond is a key advantage, as it can reduce the premature release of the metal ion in a biological environment. The bromo-substituent on the ligand could serve multiple purposes: it could enhance the lipophilicity of the complex, potentially improving cell uptake, or it could act as a site for bioconjugation, allowing the drug to be targeted to specific cells or tissues.

Applications in Supramolecular Chemistry (Future Research Direction)

A promising area for future research is the application of this compound in supramolecular chemistry. The rigid, pre-organized structure of this molecule makes it an excellent building block for the construction of macrocycles and molecular cages, such as cyclophanes. chemicalbook.com The parent compound, 1,2-bis(bromomethyl)benzene, is already utilized as an electrophile in the synthesis of various macrocyclic structures. chemicalbook.com

By reacting this compound with suitable nucleophilic linking units (e.g., bis-phenols, bis-thiols, or diamines), novel cyclophane hosts can be constructed. The resulting cage-like molecules would possess a cavity whose size and electronic properties are defined by the geometry of the starting materials. The bromine atom on the aromatic ring would be oriented into or away from the cavity, influencing its host-guest binding properties. This could lead to the development of new molecular receptors for sensing or sequestering specific guest molecules. Furthermore, the bromine atom provides a reactive site for further functionalization of the macrocycle, allowing for the attachment of solubilizing groups or other functionalities.

Computational Chemistry and Theoretical Studies on 4 Bromo 1,2 Bis Bromomethyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 4-bromo-1,2-bis(bromomethyl)benzene.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For halogenated benzene (B151609) derivatives, methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to achieve accurate optimized structures. researchgate.netresearchgate.net While specific DFT studies on this compound are not abundant in the literature, data for similar compounds like 1-bromo-4-chlorobenzene (B145707) and 1-bromo-2-chlorobenzene (B145985) show excellent agreement between calculated and experimental geometrical parameters. researchgate.netresearchgate.net

The electronic structure of this compound dictates its reactivity and physical properties. DFT calculations can provide information on the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the nature of chemical bonds. The presence of bromine atoms, with their high electronegativity, and the benzene ring's π-system are key features influencing the electronic landscape of the molecule.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 342.85 g/mol | PubChem |

| XLogP3-AA | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 341.80774 Da | PubChem |

| Monoisotopic Mass | 339.80979 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 116 | PubChem |

| This data is computationally generated by PubChem. nih.gov |

Theoretical calculations are crucial for interpreting and predicting spectroscopic data. DFT methods can be used to calculate vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra. For substituted benzenes, calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental values. researchgate.netresearchgate.net

The prediction of terahertz (THz) spectra using computational methods is an emerging area of research. A combination of quantum-chemistry calculations and machine-learning methods can be employed for the virtual screening of molecules to identify those with strong THz absorption. aps.org This approach requires the calculation of properties related to both absorption and Raman scattering intensities. aps.org While a specific predicted THz spectrum for this compound is not available, the methodology exists for its potential determination.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While MD simulations have been used to explore the effects of inhibitor binding on bromodomain-containing proteins, specific MD studies on this compound to understand its behavior in different environments, such as in solution, are not readily found in the current scientific literature. Such studies could, in principle, provide insights into its solvation, conformational dynamics, and interactions with other molecules.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are a fundamental tool for elucidating the mechanisms of chemical reactions. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. researchgate.netsemanticscholar.org

For a molecule like this compound, which is often used as a building block in organic synthesis, quantum chemical calculations could be used to:

Investigate the mechanisms of nucleophilic substitution reactions at the bromomethyl groups.

Explore its utility in the synthesis of macrocycles and other complex organic structures. chemicalbook.com

Understand the regioselectivity and stereoselectivity of its reactions.

While specific studies detailing the reaction pathways of this compound using quantum chemical calculations are not prominent, the methodologies have been successfully applied to similar reactive molecules. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol has been studied computationally, revealing a complex, multi-step reaction pathway. semanticscholar.org

Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its chemical reactivity is a cornerstone of chemistry. The reactivity of this compound is largely dictated by the presence of the two bromomethyl groups and the bromo-substituted benzene ring. The bromomethyl groups are susceptible to nucleophilic attack, making this compound a useful alkylating agent. chemicalbook.com

Computational studies can quantify aspects of reactivity through calculated descriptors such as:

Frontier Molecular Orbital Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While detailed computational structure-reactivity studies for this specific molecule are not widely published, the principles are well-established in computational organic chemistry.

Prediction of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by intermolecular interactions. For halogenated organic compounds, interactions involving bromine atoms, such as Br···Br contacts and C-H···Br hydrogen bonds, are often significant in determining the crystal packing.

X-ray crystallography studies on isomers of bis(bromomethyl)benzene and other bromo-substituted benzenes have shown that the packing is often directed by interactions of the bromomethyl groups. uni.lu In many of these structures, short Br···Br contacts are observed, influencing the formation of layered or more complex three-dimensional structures. The prediction of these interactions and the resulting crystal packing is a challenging but active area of computational chemistry. By analyzing the molecular electrostatic potential and using advanced computational methods, it is possible to understand and, in some cases, predict the supramolecular assembly of molecules in the solid state.

Historical Context and Evolution of Research on Brominated Xylenes

Early Synthetic Efforts and Discoveries

The initial forays into the synthesis of brominated xylenes (B1142099) involved direct reactions with elemental bromine. These early efforts were characterized by challenges in controlling the reaction's outcome. Researchers had to contend with two primary types of reactions: substitution on the aromatic ring (electrophilic aromatic substitution) and substitution on the methyl groups (free-radical halogenation) wikipedia.org.

Early methods for ring bromination of xylenes, such as ortho-xylene, often utilized catalysts like iron or iodine to facilitate the reaction. googleapis.comorgsyn.org A significant challenge in these early syntheses was achieving regioselectivity—that is, directing the bromine atom to a specific position on the xylene molecule. For example, the bromination of o-xylene (B151617) typically produced a mixture of 3-bromo-o-xylene (B48128) and 4-bromo-o-xylene (B1216868), which were difficult to separate due to their similar physical properties google.com. A 1955 report by W.A. Wisansky and S. Ansbacher detailed the use of iron catalysts for this purpose, also noting that purification of the desired isomer often required complex procedures like sulfonation and recrystallization googleapis.com.

For the bromination of the methyl side-chains, early methods involved reacting xylene with bromine at elevated temperatures, often with illumination by sunlight or a UV lamp to initiate the free-radical reaction. orgsyn.orgcecri.res.in This process, however, could also be difficult to control, leading to mixtures of mono-, di-, and tri-brominated products on the methyl groups.

Evolution of Bromination Reagents and Methodologies

The difficulties and hazards associated with early methods spurred the development of more sophisticated reagents and methodologies for brominating xylenes. The evolution in this area reflects a broader trend in organic synthesis toward greater control, selectivity, and safety.

Initially, elemental bromine (Br₂) was the standard reagent, used with Lewis acid catalysts like FeBr₃ or AlCl₃ for ring substitution and with radical initiators for side-chain substitution. googleapis.com However, the high toxicity and reactivity of bromine presented significant handling challenges. researchgate.net

A major advancement was the introduction of N-bromosuccinimide (NBS) as a milder and more selective brominating agent. orgsyn.orgnih.gov NBS proved particularly effective for benzylic bromination (substitution on the methyl groups) and could also be used for ring bromination of activated aromatic compounds. The use of NBS often provided better control and higher yields of the desired product compared to elemental bromine.

The 20th and 21st centuries saw the emergence of a variety of new approaches:

In Situ Reagent Generation: To avoid handling hazardous reagents directly, methods were developed to create the brominating agent within the reaction mixture. This includes systems like using hydrogen bromide (HBr) with an oxidant such as dimethyl sulfoxide (DMSO) or hydrogen peroxide (H₂O₂). google.comacs.org Bromodimethylsulfonium bromide, generated from DMSO and HBr, was found to be a particularly mild and selective reagent for electrophilic aromatic bromination acs.org.

Advanced Catalytic Systems: Researchers developed transition-metal-catalyzed bromination reactions, employing metals like palladium and copper to achieve high efficiency and selectivity researchgate.net. The use of zeolites as catalysts has also been shown to induce high para-selectivity in the bromination of toluene and similar substrates nih.gov.

Electrochemical Methods: Electrochemical synthesis provides a modern alternative, generating reactive bromine species from bromide salts through electrolysis. This technique allows for side-chain bromination under milder conditions without the need for bulk storage of hazardous bromine cecri.res.in.

Optimized Reaction Conditions: It was discovered that reaction parameters could be fine-tuned for better selectivity. For instance, carrying out the bromination of o-xylene at very low temperatures (e.g., -10°C to -70°C) significantly increases the yield of the desired 3,4-dimethyl-bromobenzene isomer over others, a finding that contradicted earlier assumptions googleapis.comgoogle.com.

The table below summarizes the evolution of key bromination reagents.

| Reagent/Methodology | Typical Application | Advantages |

| Elemental Bromine (Br₂) with Fe/I₂ catalyst | Aromatic Ring Bromination | Low cost, well-established |

| Elemental Bromine (Br₂) with UV light/heat | Benzylic (Side-Chain) Bromination | Effective for radical substitution |

| N-Bromosuccinimide (NBS) | Benzylic and Aromatic Bromination | Milder, more selective than Br₂ |

| **HBr with Oxidants (e.g., DMSO, H₂O₂) ** | Aromatic Ring Bromination | In situ generation avoids handling Br₂ |

| Transition-Metal Catalysts (e.g., Pd, Cu) | Aromatic C-H Bromination | High efficiency and regioselectivity |

| Electrochemical Bromination | Benzylic (Side-Chain) Bromination | Avoids bulk hazardous reagents, mild conditions |

Shifting Paradigms in Applications of Brominated Organic Compounds

The applications of brominated organic compounds, including brominated xylenes, have evolved significantly over time, driven by advances in synthetic chemistry and materials science.

In the early days of organic chemistry, aryl bromides were primarily valued as synthetic intermediates, for instance, in the preparation of organometallic compounds like Grignard reagents nih.gov. Some, like xylyl bromide, found niche applications, such as being used as tear gas agents wikipedia.org.

A major paradigm shift occurred with the rise of the polymer industry. Brominated xylenes became crucial monomers and intermediates for high-performance polymers. For example, 3,4-dimethyl-bromobenzene is a key precursor for certain aromatic anhydrides used in producing advanced polymers googleapis.comgoogle.com. The properties of these polymers are highly dependent on the purity of the brominated starting materials, which placed a new emphasis on developing highly selective synthetic methods googleapis.comgoogle.com.

The latter half of the 20th century saw the explosive growth of the pharmaceutical and agrochemical industries, which became major consumers of brominated aromatics as key building blocks. nih.gov The bromine atom serves as a useful handle in a molecule, allowing for further chemical transformations. A pivotal development was the advent of palladium-catalyzed cross-coupling reactions (such as the Suzuki and Heck reactions), which transformed aryl bromides from simple intermediates into versatile and powerful building blocks for constructing complex organic molecules nih.gov.

Today, specifically substituted bromoxylenes are indispensable in advanced applications.

1,2-Bis(bromomethyl)benzene (B41939) is used to synthesize isothioureas, which act as inhibitors for human nitric oxide synthases and have potential in treating certain inflammatory and neurological diseases lookchem.com. It is also a precursor for tridentate carbene ligands used in the development of novel metal-based pharmaceuticals lookchem.com.

1,4-Bis(bromomethyl)benzene serves as a rigid building block in supramolecular chemistry and materials science. It is used in the synthesis of coumarin derivatives and other complex chemical structures biosynth.com.

This evolution from simple chemical curiosities to indispensable tools in medicine and material science highlights the dynamic nature of chemical research and the enduring importance of brominated organic compounds.

Conclusion and Future Research Directions

Summary of Current Understanding and Academic Impact

4-Bromo-1,2-bis(bromomethyl)benzene is a trifunctional aromatic compound featuring a benzene (B151609) ring substituted with one bromine atom and two bromomethyl groups. Its chemical structure, with three reactive halogen sites of differing reactivity, establishes it as a versatile building block in organic synthesis. The primary academic impact of this compound lies in its utility as a precursor for constructing complex molecular architectures.

Current understanding is largely centered on its synthesis and its role as a synthetic intermediate. It is commonly synthesized from 4-bromo-o-xylene (B1216868) via radical bromination using reagents like N-bromosuccinimide (NBS). echemi.com Another synthetic route involves the treatment of (4-bromo-1,2-phenylene)dimethanol with phosphorus tribromide. chemicalbook.com The key feature of this compound is the differential reactivity of its halogen substituents. The two bromomethyl groups are benzylic halides, making them highly susceptible to nucleophilic substitution reactions. In contrast, the bromine atom directly attached to the aromatic ring is less reactive under these conditions but can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions. This disparity in reactivity allows for a sequential and controlled functionalization strategy, enabling the synthesis of complex, non-symmetrical molecules that would be challenging to prepare otherwise.

The academic community values such building blocks for their ability to facilitate the synthesis of novel organic materials, ligands for catalysis, and complex macrocycles. While research on this specific isomer is less extensive than on its 1,4- and 1,2-bis(bromomethyl)benzene (B41939) counterparts, the foundational principles of its reactivity are well-established within the broader context of halogenated xylene derivatives.

| Property | Value |